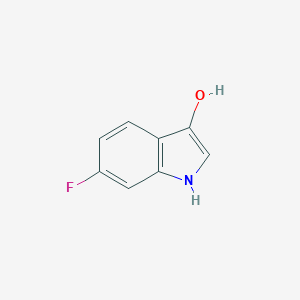

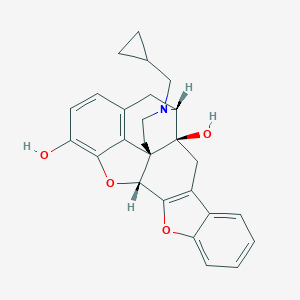

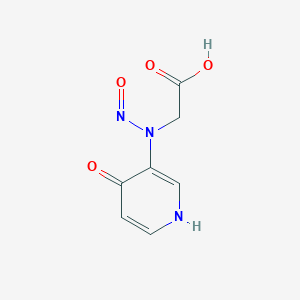

![molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7](/img/structure/B52578.png)

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives often involves Michael-Aldol condensation or acyl radical cyclizations, providing efficient pathways to construct the six-membered ring characteristic of these compounds. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained via Michael-Aldol condensation, demonstrates the versatility of cyclohexanone derivatives synthesis methods (Hernández-Ortega et al., 2001). Additionally, the concise synthesis of (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone via acyl radical cyclization highlights the efficiency of these methods in constructing complex cyclohexanone structures (Batty, Crich, & Fortt, 1990).

Molecular Structure Analysis

Cyclohexanone derivatives, including 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, often feature chair conformations and various substituent configurations. The study of the title compound ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate reveals a chair conformation with beta-axial, beta-equatorial, and alpha-equatorial configurations of the attached groups, demonstrating the structural complexity of these molecules (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Cyclohexanone derivatives undergo various chemical reactions, including hydrogenation and cyclization. For example, the hydrogenation of cyclohexanone and its 2-alkyl derivatives has been studied, showing the influence of substituents on reaction rates and adsorption equilibrium constants (Chihara & Tanaka, 1979). This highlights the reactivity and potential for modification of these compounds.

Applications De Recherche Scientifique

-

Specific Scientific Field : Industrial Chemistry, specifically in the manufacturing of LCDs .

-

Methods of Application or Experimental Procedures : The compound cis-4-propylcyclohexanol is prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone is completely transformed after 5 hours .

-

Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) is obtained through extraction and rotary evaporation at a yield of 90.32% . This method provides a potential green production method for cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

Safety And Hazards

Propriétés

IUPAC Name |

4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRRTAGESHHXPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)CCC2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560997 |

Source

|

| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone | |

CAS RN |

117923-32-7 |

Source

|

| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

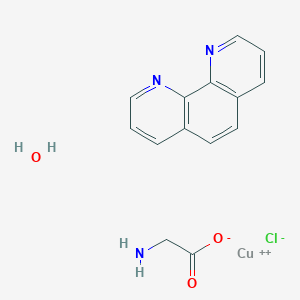

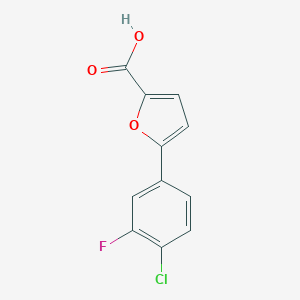

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

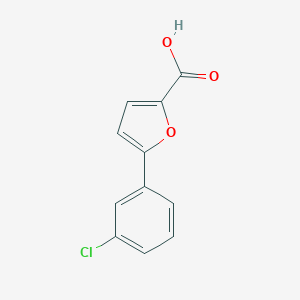

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)